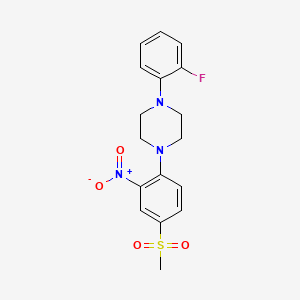

1-(2-Fluorophenyl)-4-(4-(methylsulfonyl)-2-nitrophenyl)piperazine

Description

1-(2-Fluorophenyl)-4-(4-(methylsulfonyl)-2-nitrophenyl)piperazine is a substituted piperazine derivative featuring two distinct aromatic moieties: a 2-fluorophenyl group and a 4-(methylsulfonyl)-2-nitrophenyl group. The piperazine core acts as a flexible spacer, enabling interactions with biological targets through hydrogen bonding and π-π stacking.

Properties

IUPAC Name |

1-(2-fluorophenyl)-4-(4-methylsulfonyl-2-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4S/c1-26(24,25)13-6-7-16(17(12-13)21(22)23)20-10-8-19(9-11-20)15-5-3-2-4-14(15)18/h2-7,12H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSVRNSBVBZUNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluorophenyl)-4-(4-(methylsulfonyl)-2-nitrophenyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention due to its potential biological activities. This compound is characterized by the presence of a fluorophenyl group and a methylsulfonyl moiety, contributing to its unique pharmacological properties. This article reviews its biological activity, synthesis routes, mechanisms of action, and relevant research findings.

Molecular Formula: C13H14F N3O4S

Molecular Weight: 317.33 g/mol

IUPAC Name: 1-(2-fluorophenyl)-4-(methylsulfonyl)-2-nitrophenyl)piperazine

Synthesis

The synthesis of this compound typically begins with commercially available starting materials such as 2-fluoroaniline and piperazine. The synthesis involves several steps including:

-

Formation of the Piperazine Derivative:

- Reaction between 2-fluoroaniline and piperazine.

-

Introduction of the Methylsulfonyl Group:

- The methylsulfonyl group is introduced through sulfonation reactions.

-

Nitration:

- The final compound is obtained by introducing the nitrophenyl group through nitration methods.

Antimicrobial Properties

Research indicates that piperazine derivatives exhibit significant antimicrobial activity. In a study assessing various derivatives, compounds similar to this compound demonstrated effective inhibition against bacterial strains such as E. coli and Staphylococcus aureus .

Anticancer Activity

The compound has shown promise in anticancer studies. In vitro assays revealed that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Enzyme Inhibition

This compound exhibits inhibitory effects on specific enzymes, such as tyrosinase, which is implicated in melanin production. Studies report that it acts as a competitive inhibitor, suggesting potential use in skin whitening formulations .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Interaction: The fluorophenyl and methylsulfonyl groups enhance binding affinity to target enzymes, leading to inhibition of their activity.

- Receptor Modulation: It may also interact with neurotransmitter receptors, influencing signaling pathways associated with mood and anxiety disorders .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(2-Fluorophenyl)piperazine | Lacks methylsulfonyl group | Moderate antimicrobial activity |

| 4-(Methylsulfonyl)piperazine | Lacks fluorophenyl group | Limited anticancer properties |

| 1-(4-Nitrophenyl)piperazine | Lacks fluorine and sulfonyl groups | Lower enzyme inhibition |

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Study on Anticancer Effects: A recent study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer .

- Enzyme Inhibition Study: Another study explored its inhibitory effects on tyrosinase, revealing an IC50 value significantly lower than traditional inhibitors used in cosmetic formulations .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that 1-(2-Fluorophenyl)-4-(4-(methylsulfonyl)-2-nitrophenyl)piperazine demonstrates effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Potential

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells while sparing healthy cells, making it a candidate for further development as an anticancer agent. The presence of both fluorine and sulfonamide groups is believed to enhance its activity against tumor cells .

Central Nervous System Effects

Piperazine derivatives are known for their psychoactive properties. Some studies have indicated that this compound may act on neurotransmitter systems, potentially offering therapeutic benefits in treating anxiety and depression. Its structural similarity to known antidepressants suggests it could be explored as a candidate for psychiatric applications .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Kahlon et al., a series of piperazine derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds similar to this compound exhibited notable inhibition against Staphylococcus aureus and other pathogens, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

A research team focused on the cytotoxic effects of piperazine derivatives on human cancer cell lines. The study found that certain modifications to the piperazine structure could significantly enhance anticancer activity, indicating that this compound may serve as a scaffold for developing more potent anticancer therapies .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperazine Core

Aromatic Substituents

1-(2-Methoxyphenyl)-4-(4-Nitrobenzyl)Piperazine () Key Features: A 2-methoxyphenyl group and a 4-nitrobenzyl substituent. The nitro group at the para position (vs. ortho in the target) may reduce steric hindrance in receptor binding . Activity: Demonstrated high affinity for dopamine D2 receptors, suggesting utility in neurological disorders .

1-(2-Fluorophenyl)-4-(Trifluoromethylsulfonylphenyl)Piperazine ()

- Key Features : A trifluoromethylsulfonyl group replaces methylsulfonyl.

- Comparison : The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability but may reduce solubility. This compound exhibited acaricidal activity, attributed to the strong electrophilic character of the sulfonyl group .

1-(4-Chloro-2-Nitrophenyl)-4-(2-Methoxyphenyl)Piperazine () Key Features: Chlorine and nitro groups on the phenyl ring. However, chlorine’s larger atomic radius might sterically hinder target interactions compared to fluorine .

Piperazine Modifications

Key Challenges :

- Controlling regioselectivity during nitro and sulfonyl group introduction.

- Avoiding side reactions due to the electron-deficient nitro group.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Fluorophenyl)-4-(4-(methylsulfonyl)-2-nitrophenyl)piperazine, and how are reaction conditions optimized?

- The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 4-(methylsulfonyl)-2-nitroaniline reacts with piperazine derivatives under controlled temperatures (e.g., 80–100°C) in polar aprotic solvents like DMF or DCM. Catalysts such as DIEA (N,N-diisopropylethylamine) are used to enhance reactivity .

- Optimization focuses on solvent choice, stoichiometry, and reaction time to minimize by-products. Purification often employs crystallization (e.g., using ether) or flash chromatography .

Q. How is the compound structurally characterized, and which analytical techniques are most reliable?

- Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and purity. For example, aromatic protons appear between δ 7.0–8.5 ppm, while piperazine protons resonate at δ 2.4–3.8 ppm .

- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% in most studies) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., CHFNOS has a molecular weight of 393.4 g/mol) .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial Activity: Structural analogs with sulfonyl and nitro groups show inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption .

- Enzyme Inhibition: Piperazine derivatives are known to interact with monoamine oxidase (MAO) and 5-HT receptors, suggesting potential neuropharmacological applications .

Advanced Research Questions

Q. How does the compound’s structure-activity relationship (SAR) influence its pharmacological profile?

- Methylsulfonyl Group: Enhances solubility and bioavailability by increasing polarity. It also stabilizes interactions with hydrophobic enzyme pockets .

- 2-Nitrophenyl Substitution: The electron-withdrawing nitro group modulates electronic density on the piperazine ring, affecting receptor binding affinity .

- Comparative SAR Table:

| Compound Modification | Observed Activity Change | Reference |

|---|---|---|

| Replacement of nitro with methoxy | Reduced antimicrobial potency | |

| Fluorophenyl at position 2 | Improved CNS penetration |

Q. What experimental strategies resolve contradictions in reported biological data?

- Dose-Dependent Effects: Discrepancies in anti-inflammatory activity (e.g., efficacy at 10 μM but toxicity at 50 μM) require rigorous dose-response assays .

- Receptor Selectivity Profiling: Use competitive binding assays (e.g., radioligand displacement) to differentiate off-target effects from true activity .

- Metabolic Stability Testing: Liver microsome assays identify rapid degradation pathways, explaining variability in in vivo vs. in vitro results .

Q. What methodologies are employed to study the compound’s interactions with biological targets?

- Molecular Docking: Computational models predict binding modes with targets like 5-HT receptors. Key interactions include hydrogen bonds with sulfonyl oxygen and π-π stacking with fluorophenyl .

- Surface Plasmon Resonance (SPR): Quantifies binding kinetics (e.g., K values) for receptor-ligand interactions .

- In Vivo Pharmacokinetics: Radiolabeled analogs track absorption, distribution, and excretion in animal models .

Q. How can synthetic yields be improved without compromising purity?

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield .

- Flow Chemistry: Enables precise control of exothermic reactions, minimizing side products .

- Green Solvent Alternatives: Replace DCM with cyclopentyl methyl ether (CPME) to enhance sustainability .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others highlight therapeutic potential?

- Cell Line Variability: Sensitivity differences between cancer (e.g., HeLa) and normal (e.g., HEK293) cell lines explain divergent results. IC values should be contextualized with cell type .

- Redox Activity of Nitro Group: Under hypoxic conditions (e.g., tumor microenvironments), nitro groups may generate reactive oxygen species (ROS), increasing cytotoxicity selectively .

Methodological Best Practices

Q. What protocols ensure reproducibility in pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.